molecular formula C16H20N2O B110796 Chanoclavine CAS No. 2390-99-0

Chanoclavine

Cat. No. B110796
CAS RN: 2390-99-0
M. Wt: 256.34 g/mol
InChI Key: SAHHMCVYMGARBT-HEESEWQSSA-N
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Description

Chanoclavine is a tri-cyclic ergot alkaloid (ergoline) isolate of certain fungi, mainly produced by members of the genus claviceps . It has a ring structure similar to 5-hydroxytryptamine (5-HT), and it shows an interaction with the 5-HT 3A receptor .


Synthesis Analysis

The synthesis of Chanoclavine involves the combined action of EasC and EasE from Aspergillus japonicus, resulting in de novo production of the common intermediate chanoclavine-I . Synthetic (−)-chanoclavine I (3) was determined to be 99% ee by chiral HPLC .


Molecular Structure Analysis

Chanoclavine has a molecular formula of C16H20N2O, with an average mass of 256.343 Da and a monoisotopic mass of 256.157562 Da .


Chemical Reactions Analysis

The oxidation of the hydroxyl group of chanoclavine-I yields chanoclavine-I aldehyde. This reaction is catalyzed by the short-chain dehydrogenase/reductase (SDR) EasD .


Physical And Chemical Properties Analysis

Chanoclavine is a nitrogen-containing natural product belonging to indole alkaloids. It is a secondary metabolite produced by a wide range of fungi of the families Clavicipitaceae and Trichocomaceae .

Scientific Research Applications

Insecticidal Potential and Low Toxicity

Chanoclavine, expressed by endophytes, has potential insecticidal activity. A study on its toxicity in mice indicated a low toxicity level, with no significant effects on gross pathology, histology, hematology, or blood chemistry. This finding suggests its potential as a safe insecticide in agricultural applications (Finch et al., 2019).

Antibacterial Synergy

A study highlighted chanoclavine's synergy with tetracycline against multi-drug-resistant E. coli. Chanoclavine, while not independently antibacterial, reduced the minimum inhibitory concentration of tetracycline and inhibited efflux pumps in E. coli, demonstrating its potential as a resistance-reversing agent in antibiotic therapies (Dwivedi et al., 2019).

Ergot Alkaloid Production

Research involving Saccharomyces cerevisiae showed that chanoclavine is a key intermediate in ergot alkaloid biosynthesis. The study's reconstitution of this pathway in yeast aids in understanding ergot alkaloids' formation and their potential commercial production (Nielsen et al., 2014).

Pharmacological Applications

Chanoclavine showed interaction with the 5-HT3A receptor, suggesting its potential as an antiemetic agent. Its effects on the 5-HT3A receptor could have implications for treating conditions like irritable bowel syndrome, highlighting its medicinal significance (Eom et al., 2021).

Ergot Alkaloid Pathway Research

Studies on chanoclavine have significantly contributed to understanding the ergot alkaloid biosynthesis pathway. Chanoclavine-I is a critical intermediate in this pathway, and research on its transformation into various ergot alkaloids opens avenues for pharmaceutical applications and biosynthetic manipulations (Cheng et al., 2010).

Safety And Hazards

An acute oral toxicity study showed the median lethal dose of chanoclavine to be >2000 mg/kg, allowing it to be classified as category 5 using the globally harmonized system of classification and labelling of chemicals, and category 6.1E using the New Zealand Hazardous Substances and New Organisms (HSNO) hazard classes .

Future Directions

Chanoclavine has potential insecticidal activity, and its possible mammalian toxicity requires further investigation . The steps of ergot alkaloid synthesis leading to the formation of chanoclavine-I are believed to be evolutionarily conserved among the different fungi that produce ergot alkaloids .

properties

IUPAC Name

(E)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHHMCVYMGARBT-HEESEWQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893242
Record name Chanoclavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chanoclavine

CAS RN

2390-99-0
Record name Chanoclavine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2390-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chanoclavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chanoclavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHANOCLAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32X6F73RE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,730
Citations
GR Dwivedi, A Maurya, DK Yadav, V Singh… - Journal of …, 2019 - Taylor & Francis
… potential of an alkaloid, chanoclavine isolated from the seeds of I… understand the potential of chanoclavine in combination with … An in silico docking study of chanoclavine was performed …
Number of citations: 52 www.tandfonline.com
JK Porter, CW Bacon, JD Robbins - Journal of Agricultural and …, 1979 - ACS Publications
Epichloé typhina, isolated from toxic K-31 tall fescue grass, was shown to produce ergot alkaloidsin vitro. Ergosine, ergosinine, and chanoclavine I were isolated and identified …
Number of citations: 95 pubs.acs.org
M Kobayashi, HG Floss - The Journal of Organic Chemistry, 1987 - ACS Publications
… source of the chanoclavine oxygen.11 The origin of the oxygen atoms of chanoclavine-I (2) and elymoclavine (3) had been investigated 20 years ago. The alkaloids isolated from …
Number of citations: 14 pubs.acs.org
CAF Nielsen, C Folly, A Hatsch… - Microbial cell …, 2014 - microbialcellfactories.biomedcentral …
… , was shown to increase chanoclavine-I production in yeast. This … and sufficient for the production of chanoclavine-I in yeast, … Moreover, by reconstructing the chanoclavine-I biosynthetic …
HG Floss, M Tcheng-Lin, CJ Chang… - Journal of the …, 1974 - ACS Publications
… This and the fact that chanoclavine-I-aldehyde is efficiently and specifically converted into … of chanoclavine-I leads to an enrichment of tritium at C-9 of the unreacted chanoclavine-I. A …
Number of citations: 57 pubs.acs.org
SC Finch, JS Munday, JM Sprosen, S Bhattarai - Toxins, 2019 - mdpi.com
… In vitro testing of ergovaline and chanoclavine on cultured anterior pituitary cells … of chanoclavine was observed only at a concentration of 1000 nM [23]. This suggests that chanoclavine …
Number of citations: 14 www.mdpi.com
N Lorenz, J Olšovská, M Šulc… - Applied and …, 2010 - Am Soc Microbiol
… These data indicate that ccsA encodes the chanoclavine I synthase or a component thereof catalyzing the conversion of N-methyl-dimethylallyltryptophan to chanoclavine I. …
Number of citations: 60 journals.asm.org
Y Ma, J Yan, L Yang, Y Yao, L Wang… - … in Bioengineering and …, 2022 - frontiersin.org
Synthetic biology-based methods (Sbio) and chemical synthesis (Csyn) are two independent approaches that are both widely used for synthesizing biomolecules. In the current study, …
Number of citations: 1 www.frontiersin.org
SB Hassam, HG Floss - Journal of Natural Products, 1981 - ACS Publications
… This suggested the intermediacy of chanoclavine-I-aldehyde … with [17-3H] chanoclavine-I-aldehyde confirmed that the … the two hydrogens at C-17 of chanoclavine-I is lost …
Number of citations: 12 pubs.acs.org
HG Floss, U Hornemann, N Schilling… - Chemical …, 1967 - pubs.rsc.org
… that chanoclavine-I, one of three chanoclavine isomers … The results suggested that the cyclization of chanoclavine-I … to a Claviceps PaspaZi strains gave chanoclavine-I, which by Kuhn…
Number of citations: 11 pubs.rsc.org

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